

Head-to-Head Comparison: BLU-5937 (Camlipixant) vs. Eliapixant (BAY 1817080)

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Compound of Interest

Compound Name: BLU-5937

Cat. No.: B1192307

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A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two selective P2X3 receptor antagonists: **BLU-5937** (camlipixant) and eliapixant (BAY 1817080). Both compounds were developed to treat refractory chronic cough (RCC) by targeting the P2X3 receptor, a key mediator in the cough hypersensitivity pathway, while aiming to minimize taste-related side effects associated with earlier, less selective antagonists.

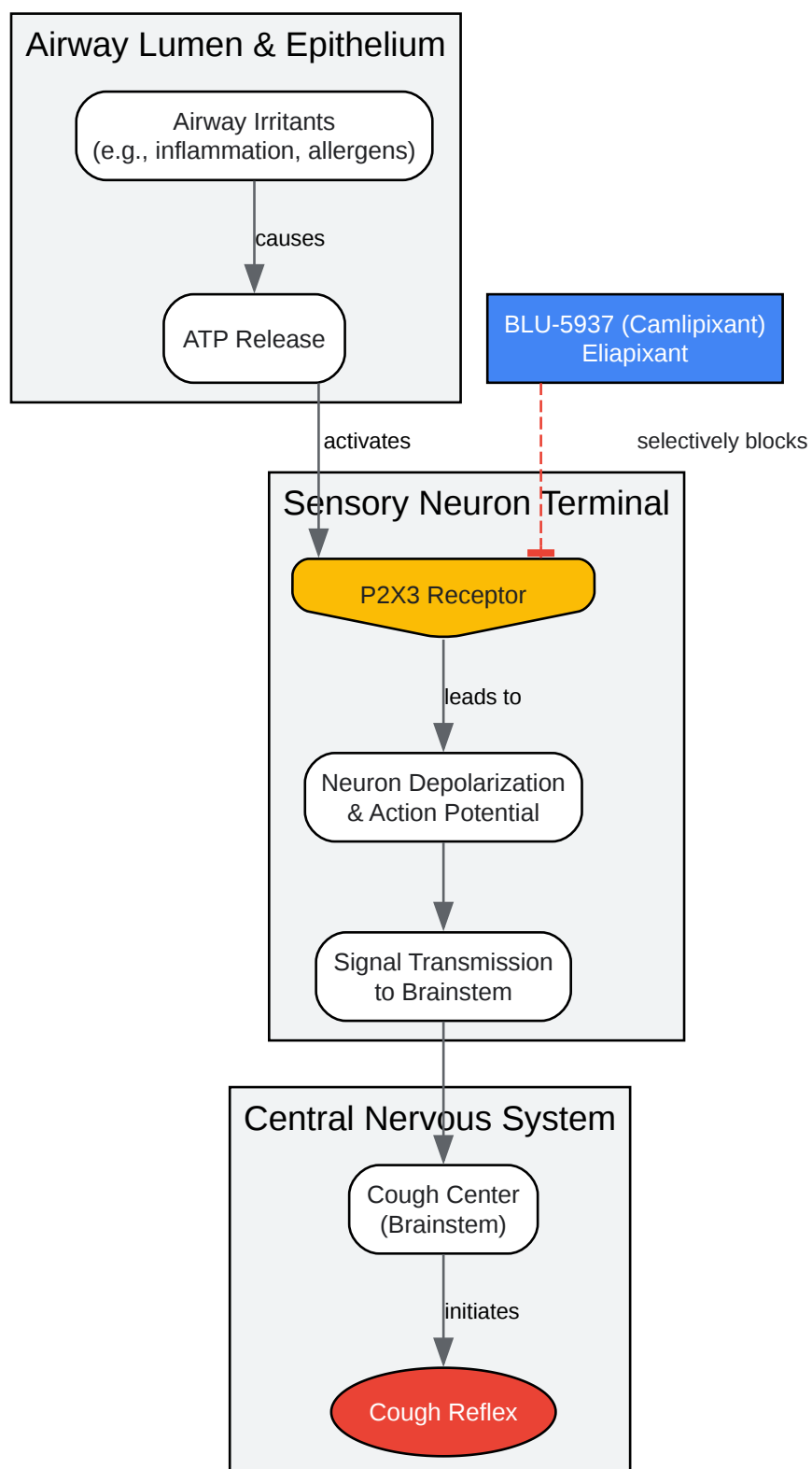
Introduction to P2X3 Receptor Antagonism in Chronic Cough

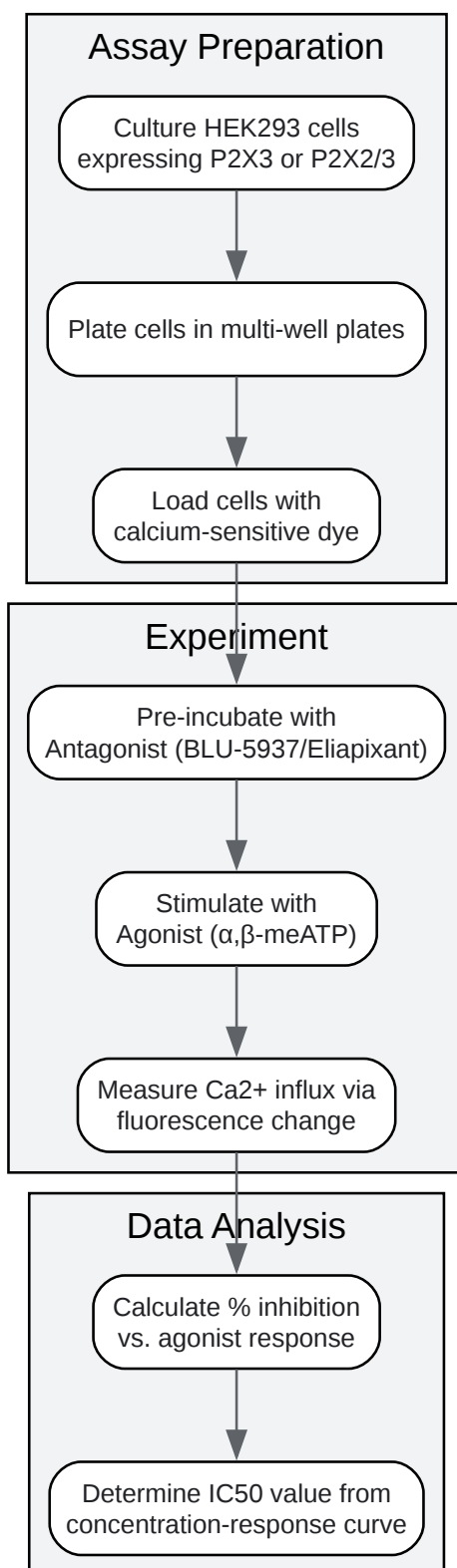
Refractory chronic cough is a persistent cough lasting more than eight weeks that does not respond to treatment for underlying causes.[1][2] A key mechanism implicated in RCC is the hypersensitization of sensory nerves in the airways.[3] Extracellular adenosine triphosphate (ATP), released from cells during inflammation or injury, activates P2X3 receptors on these sensory nerve fibers.[4][5] This activation leads to the generation of an action potential, which is transmitted to the brainstem and triggers the cough reflex.[5] P2X3 antagonists block this ATP-mediated signaling, thereby dampening the hypersensitive cough reflex.[4] A significant challenge in this class has been achieving selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor, which is involved in taste sensation.[6] Inhibition of P2X2/3 can lead to taste disturbances, a common adverse event.[6]

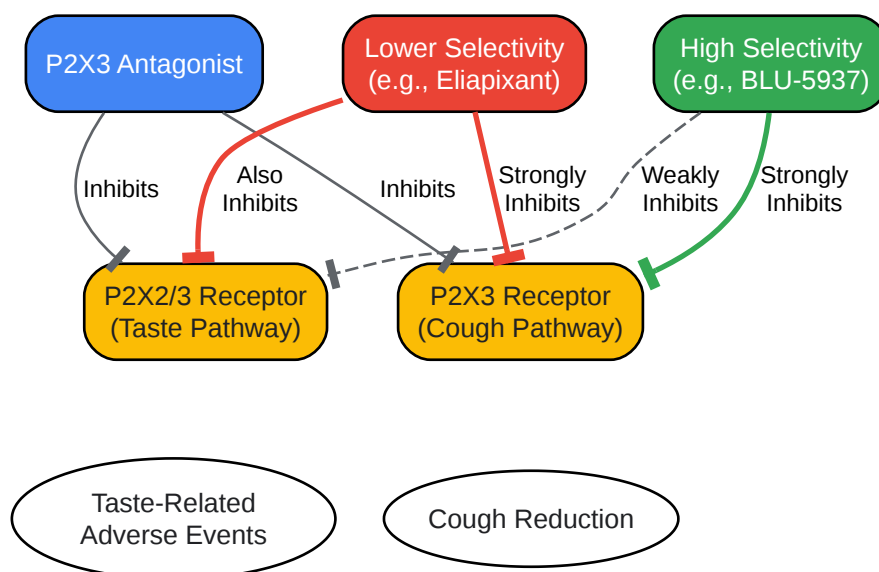
BLU-5937 (developed by BELLUS Health, now part of GSK) and eliapixant (developed by Bayer) are second-generation antagonists designed for high selectivity to improve the therapeutic window and reduce taste-related side effects.[1][7]

Mechanism of Action: Targeting the Cough Reflex Pathway

Both **BLU-5937** and eliapixant are potent, selective, and orally bioavailable small molecule antagonists of the P2X3 receptor.[1][8] They act by competitively blocking the binding of ATP to P2X3 receptors on afferent C-fibers in the airways. This inhibition prevents the depolarization of the neuron, thereby reducing the initiation of the cough signal to the brainstem.[9][10] The primary differentiator between these molecules and first-generation compounds is their enhanced selectivity for the P2X3 receptor subtype over the P2X2/3 subtype.[5]







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